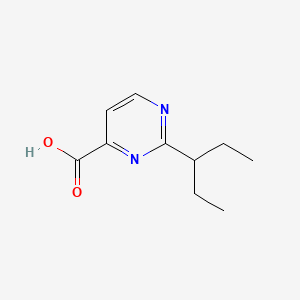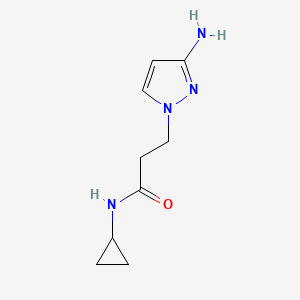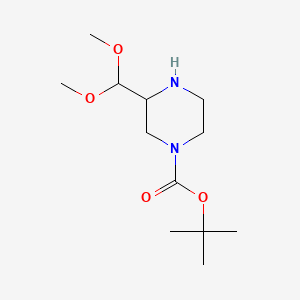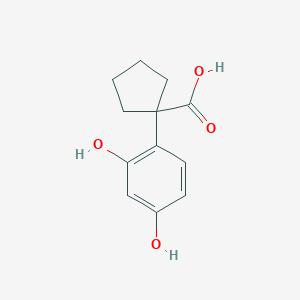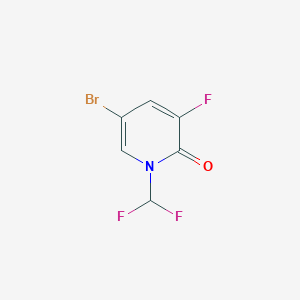
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridinone ring, making it a unique and versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one typically involves multiple steps, including halogenation, fluorination, and cyclization reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as tubular diazotization and reduction reactions are employed to achieve high yields and minimize side reactions . The use of advanced reactors and automation can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The pyridinone ring can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized pyridinones .
Applications De Recherche Scientifique
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and difluoromethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- N-(5-Bromo-1-methoxyindol-3-yl)methyl-N’-[4-(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one stands out due to its unique combination of bromine, fluorine, and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H3BrF3NO |
|---|---|
Poids moléculaire |
241.99 g/mol |
Nom IUPAC |
5-bromo-1-(difluoromethyl)-3-fluoropyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H |
Clé InChI |
OUIMHMGFQCZULW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C=C1Br)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


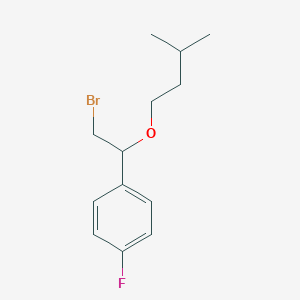
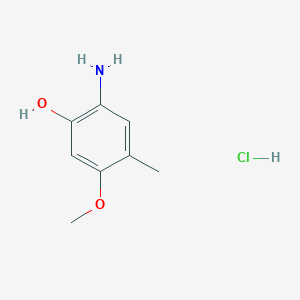

methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)

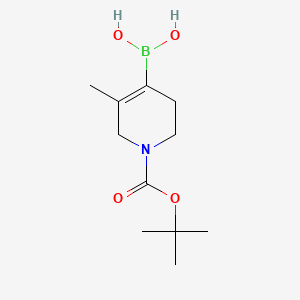
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)

